molecular formula C8H7BrFN3OS B8354873 2-(4-Bromo-2-fluorobenzoyl)-hydrazinecarbothioamide

2-(4-Bromo-2-fluorobenzoyl)-hydrazinecarbothioamide

Cat. No. B8354873
M. Wt: 292.13 g/mol
InChI Key: RULFHVOOJQXPAU-UHFFFAOYSA-N
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Patent
US09079866B2

Procedure details

Hydrazinecarbothioamide (6.8 g, 75 mmol) was added to a solution of 4-bromo-2-fluorobenzoyl chloride (11.8 g, 50.0 mmol) in THF (50 mL) at rt and stirred for 1 hour. The reaction mixture was concentrated to give 2-(4-bromo-2-fluorobenzoyl)-hydrazinecarbothioamide as a white solid, which was used directly in the next step without purification. MS (ESI): mass calcd. for C8H7BFN3OS, 290.95, m/z found, 292.1 [M+H]+.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3](=[S:5])[NH2:4])[NH2:2].[Br:6][C:7]1[CH:15]=[CH:14][C:10]([C:11](Cl)=[O:12])=[C:9]([F:16])[CH:8]=1>C1COCC1>[Br:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([NH:2][NH:1][C:3](=[S:5])[NH2:4])=[O:12])=[C:9]([F:16])[CH:8]=1

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
N(N)C(N)=S
Name
Quantity
11.8 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)Cl)C=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)NNC(N)=S)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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